molecular formula C30H27N3O3S B11777088 3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11777088
M. Wt: 509.6 g/mol
InChI Key: OKFHUCFYDGBKQX-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, dimethoxyphenyl, and tolyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate thieno[2,3-b]pyridine derivative, followed by amination and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For instance, it may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid
  • 3-Amino-4-(3,4-dimethoxyphenyl)pyridine
  • 3-Amino-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine

Uniqueness

The uniqueness of 3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C30H27N3O3S

Molecular Weight

509.6 g/mol

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C30H27N3O3S/c1-17-8-10-19(11-9-17)23-16-22(20-12-13-24(35-3)25(15-20)36-4)26-27(31)28(37-30(26)33-23)29(34)32-21-7-5-6-18(2)14-21/h5-16H,31H2,1-4H3,(H,32,34)

InChI Key

OKFHUCFYDGBKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=CC=CC(=C5)C)N

Origin of Product

United States

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